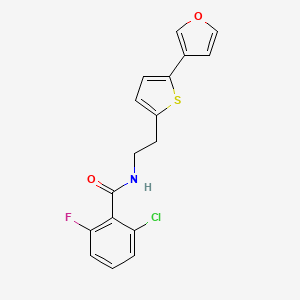

1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Novel Compounds

A significant area of research involves the synthesis of novel compounds derived from specific core structures similar to the one mentioned. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from precursors like visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Bioreductive Anticancer Agents

The synthesis of indolequinones from methoxy-indole carboxylates has been explored, demonstrating significant cytotoxicity toward both aerobic and hypoxic mammalian cells. This research underscores the potential of indole-derived compounds in cancer therapy, focusing on their toxicity to cancer cells under varying oxygen conditions (Cotterill et al., 1994).

HIV-1 Reverse Transcriptase Inhibitors

The development of non-nucleoside inhibitors of HIV-1 reverse transcriptase based on bis(heteroaryl)piperazines (BHAPs) illustrates the application of indole and piperidine derivatives in antiviral therapy. These compounds, through structural modification, have shown enhanced potency against HIV-1, leading to the clinical evaluation of specific derivatives (Romero et al., 1994).

Antibacterial Agents

Potent Antibacterial Quinolines

Research into novel C-7 substituents for antibacterial quinolone agents has identified the 2-aminomethyl-1-azetidinyl group as highly favorable, enhancing the activity of difluoroquinoline molecules. This work contributes to the development of new antibacterial compounds with improved efficacy (Fujita et al., 1998).

Antitumor Activity

Bis-Indole Derivatives

The synthesis and evaluation of compounds formed by two indole systems separated by a heterocycle for antitumor activity provide insights into the design of new cancer therapies. Some derivatives have shown significant activity, suggesting a promising approach to cancer treatment (Andreani et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, 1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have diverse biological effects, ranging from antiviral to anticancer activities

Propriétés

IUPAC Name |

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-26-15-3-2-13-8-17(21-16(13)9-15)19(25)23-10-14(11-23)22-6-4-12(5-7-22)18(20)24/h2-3,8-9,12,14,21H,4-7,10-11H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKCQRPSLSIPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2771136.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2771155.png)